molecular formula C25H29N3O3 B11401577 3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401577
M. Wt: 419.5 g/mol
InChI Key: WNOFILFJNBNDKL-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a pyrrolo[3,4-c]pyrazole core with hydroxyphenyl and methylbutoxyphenyl substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxyphenyl and Methylbutoxyphenyl Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Final Functionalization: The propyl group can be added through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Quinones, hydroxyquinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Investigated for its pharmacological properties.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

    Polymer Chemistry: Incorporated into polymers to enhance their characteristics.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-ETHYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • **3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-METHYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substituents and their positions on the pyrrolo[3,4-c]pyrazole core. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O3/c1-4-13-28-24(17-8-7-9-18(15-17)31-14-12-16(2)3)21-22(26-27-23(21)25(28)30)19-10-5-6-11-20(19)29/h5-11,15-16,24,29H,4,12-14H2,1-3H3,(H,26,27)

InChI Key

WNOFILFJNBNDKL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCCC(C)C

Origin of Product

United States

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